molecular formula C2Cl2F3I B1304683 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane CAS No. 661-66-5

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

Cat. No.: B1304683
CAS No.: 661-66-5
M. Wt: 278.82 g/mol
InChI Key: ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane is a halogenated derivative of ethane, characterized by the presence of chlorine, iodine, and fluorine atoms. Its molecular formula is C2Cl2F3I, and it has a molecular weight of 278.83 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,1,2-trifluoroethane with chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations . The pathways involved in its reactions often include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

1,1-Dichloro-2-iodo-1,2,2-trifluoroethane can be compared with other halogenated ethanes, such as:

This compound stands out due to its unique combination of halogens, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPBOZWNYOYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Cl)(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378850
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-66-5
Record name 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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